molecular formula C20H19N3O4S B2981448 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1798486-55-1

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2981448
CAS No.: 1798486-55-1
M. Wt: 397.45
InChI Key: ANBNZZBWKDGNQE-UHFFFAOYSA-N
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Description

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl core linked to a 3-(pyridin-2-yloxy)benzoyl group and a thiazolidine-2,4-dione moiety. TZDs are heterocyclic compounds widely studied for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory effects. The structural uniqueness of this compound lies in its hybrid architecture: the piperidine ring may enhance bioavailability and binding affinity, while the pyridinyloxy-benzoyl substituent could modulate electronic properties and target specificity.

Properties

IUPAC Name

3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-18-13-28-20(26)23(18)15-7-10-22(11-8-15)19(25)14-4-3-5-16(12-14)27-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBNZZBWKDGNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones are known for their roles in pharmacology, particularly in the treatment of type 2 diabetes and various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular formula of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is C20H20N4O4C_{20}H_{20}N_{4}O_{4}, with a molecular weight of approximately 380.404 g/mol. The structure includes a thiazolidine ring, a piperidine moiety, and a pyridine-derived substituent, which contribute to its biological activity.

Thiazolidinediones exert their effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). Specifically, PPARγ activation leads to:

  • Increased insulin sensitivity : By promoting glucose uptake in adipocytes and muscle cells.
  • Anti-inflammatory effects : By reducing levels of inflammatory cytokines such as TNF-α and IL-6 .
  • Antioxidant activity : Through the modulation of oxidative stress pathways .

Additionally, compounds like thiazolidinediones have shown potential in inhibiting cancer cell proliferation by inducing apoptosis, particularly in breast cancer cell lines .

Biological Activities

The biological activities of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione include:

  • Antidiabetic Activity : Similar to other thiazolidinediones, it may enhance glucose metabolism and reduce insulin resistance.
  • Anticancer Properties : Preclinical studies have indicated that thiazolidinediones can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer .
  • Antimicrobial Effects : Thiazolidinediones have demonstrated antibacterial and antifungal properties against a range of pathogens .

Case Studies and Research Findings

StudyFindings
Thiazolidinediones in Cancer Therapy A study evaluated the effects of various thiazolidinedione derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Compounds exhibited IC50 values ranging from 1.27 to 1.50 µM, indicating potent anti-breast cancer activity without affecting normal cells .
Mechanistic Insights into Antidiabetic Effects Research highlighted that thiazolidinediones activate PPARγ, leading to increased adiponectin secretion and decreased inflammatory mediators such as TNF-α .
Antimicrobial Activity Assessment Preliminary bioassays showed certain thiazolidinedione derivatives possessing fungicidal and insecticidal activities .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazolidine-2,4-dione Derivatives

Compound Structural Features Biological Activity Key Findings References
Target Compound Piperidin-4-yl core, 3-(pyridin-2-yloxy)benzoyl group Hypothesized kinase or enzyme inhibition Structural similarity to kinase inhibitors (e.g., YPC-21440) suggests potential antiproliferative activity.
TM17 (4) 5-(5-bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-TZD Anticancer (modulation of Raf/MEK/ERK pathways) Demonstrated inhibition of melanoma cell proliferation via ERK1/2 targeting.
4a/4b Mannich bases with furan/thiophene moieties COX-2 inhibition Compounds 4a (furan) and 4b (thiophene) showed superior COX-2 binding affinity compared to Diclofenac.
YPC-21440 Imidazo[1,2-b]pyridazine-linked TZD with piperazine substituents Pan-Pim kinase inhibition Potent inhibition of Pim-1/2/3 kinases (IC₅₀ < 100 nM), with antiproliferative effects in leukemia models.
Compounds 56–58 Tetrazolyl-biphenyl and chlorobenzylidene substituents Antimicrobial High activity against E. coli and B. subtilis due to enhanced membrane penetration.
3-(4-Chloro-benzyl)-TZD Pyrrolidin-3-yl core, 4-chlorobenzoyl group Aldose reductase inhibition Reduced sorbitol accumulation in diabetic models (IC₅₀ = 0.82 µM).

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound employs a piperidine ring, which may improve metabolic stability compared to the pyrrolidine ring in 3-(4-chloro-benzyl)-TZD . Piperidine derivatives often exhibit enhanced pharmacokinetic profiles due to reduced ring strain.
  • YPC-21440 incorporates an imidazo[1,2-b]pyridazine scaffold, enabling π-π stacking interactions in kinase binding pockets, a feature absent in the target compound .

Mannich bases (4a/4b) leverage furan/thiophene moieties for COX-2 selectivity, whereas the target compound’s pyridinyloxy group may favor kinase or phosphatase inhibition .

Biological Activity Trends: Antimicrobial vs. Kinase Inhibition: Chlorobenzylidene derivatives (e.g., 56–58) prioritize hydrophobic interactions for antimicrobial activity, while the target compound’s hybrid structure may favor intracellular enzyme modulation . Synthetic Accessibility: The target compound’s synthesis likely involves Knoevenagel condensation and N-alkylation, similar to TM17 and other TZDs .

Q & A

Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how are they optimized for yield and purity?

Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and arylaldehydes, followed by N-alkylation or benzoylation steps. For example, intermediate 3-(2-nitro-benzyl)-thiazolidine-2,4-dione is formed by alkylation with 2-nitro-benzyl chloride under basic conditions (NaOH in hot ethanol) . Purification often involves flash column chromatography (e.g., n-hexane/ethyl acetate, 8:2) to isolate products with >95% purity .

Q. How are structural modifications at the 3- and 5-positions of the thiazolidine-2,4-dione core tailored to enhance biological activity?

Substituents at the 3-position (e.g., benzyl, pyridinyloxy benzoyl groups) and 5-position (e.g., arylidene moieties) are introduced to modulate electronic and steric properties. For instance, 5-arylidene derivatives are synthesized via Knoevenagel condensation, with substituents like bromo, methoxy, or hydroxy groups influencing antioxidant and antimicrobial activities . Computational docking studies (e.g., aldose reductase inhibition) guide rational design .

Q. What analytical techniques are critical for confirming the structure and purity of thiazolidine-2,4-dione derivatives?

Key methods include:

  • 1H/13C-NMR : To confirm substitution patterns (e.g., benzylidene protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ peaks) .
  • Elemental analysis : To validate stoichiometry (e.g., C 61.61%, H 3.69% for coumarinyl derivatives) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the stereoselectivity and yield of Knoevenagel condensations?

Polar aprotic solvents (e.g., ethanol or DMF) with morpholine or piperidine as catalysts enhance reaction rates and yields (e.g., 50–97% for arylidene derivatives) . Elevated temperatures (50–80°C) are critical for driving equilibrium toward product formation . Stereoselectivity (Z/E isomerism) is controlled by steric hindrance from substituents on the aldehyde .

Q. What strategies resolve contradictions in biological activity data across different thiazolidine-2,4-dione derivatives?

Discrepancies in antimicrobial or antidiabetic efficacy often arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., -Br, -NO2) enhance radical scavenging (DPPH assay) but may reduce solubility .
  • Cell line specificity : For example, derivatives with 4-hydroxybenzylidene groups show high activity in PBMCs from rheumatoid arthritis patients but lower efficacy in cancer models .
  • Dose-dependent effects : Antioxidant activity may peak at 50 μM but decline at higher concentrations due to pro-oxidant effects .

Q. How are computational methods (e.g., molecular docking, QSAR) integrated into the design of thiazolidine-2,4-dione hybrids?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like aldose reductase (PDB: 1US0). For example, (Z)-5-(4-methoxybenzylidene) derivatives show strong hydrogen bonding with Tyr48 and His110 residues . QSAR models correlate logP values (<3.5) with improved blood-brain barrier penetration for neuroactive derivatives .

Q. What in vitro and in vivo models are most relevant for evaluating the antidiabetic potential of this compound?

  • In vitro : Insulin-resistant HepG2 cells for glucose uptake assays (2-NBDG tracer) .
  • In vivo : High-fat diet (HFD)-induced diabetic mice, with endpoints including HbA1c levels and pancreatic β-cell histology .
  • Mechanistic studies : Western blotting for PPAR-γ activation and GLUT4 translocation .

Methodological Challenges and Solutions

Q. How are synthetic by-products (e.g., regioisomers) identified and minimized during multi-step syntheses?

HPLC-DAD/MS monitors reaction progress, identifying regioisomers via retention time and UV/Vis spectra differences. For example, 5-bromo-2-methoxy derivatives produce distinct fragmentation patterns in MS . Optimizing stoichiometry (1:1 molar ratio of aldehyde to thiazolidinedione) reduces by-product formation .

Q. What experimental validations address discrepancies between computational predictions and observed bioactivity?

  • Enzyme inhibition assays : Direct measurement of IC50 values for targets like cyclooxygenase-2 (COX-2) to validate docking predictions .
  • SAR refinement : Systematic substitution (e.g., replacing pyridinyloxy with isobutoxy groups) to test hypotheses on lipophilicity-activity relationships .

Emerging Research Directions

Q. How can structural modifications enhance blood-brain barrier penetration for neurotherapeutic applications?

Introducing small, lipophilic substituents (e.g., trifluoromethyl or methylthio groups) increases logP values while maintaining molecular weight <450 Da. For example, (Z)-5-(3-trifluoromethylbenzylidene) derivatives exhibit 30% higher BBB permeability in MDCK-MDR1 assays compared to hydrophilic analogs .

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